molecular formula C17H16BrNO2 B8241107 2-(Benzyloxy)-5-bromo-N-cyclopropylbenzamide

2-(Benzyloxy)-5-bromo-N-cyclopropylbenzamide

Cat. No.: B8241107
M. Wt: 346.2 g/mol
InChI Key: NDYGCLPASZPNFN-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromo-N-cyclopropylbenzamide is an organic compound that features a benzamide core substituted with a benzyloxy group at the 2-position, a bromine atom at the 5-position, and a cyclopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromo-N-cyclopropylbenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for bromination and substitution reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as zinc or tin in dilute mineral acid are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: De-brominated benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-5-chloro-N-cyclopropylbenzamide: Similar structure but with a chlorine atom instead of bromine.

    2-(Benzyloxy)-5-fluoro-N-cyclopropylbenzamide: Similar structure but with a fluorine atom instead of bromine.

    2-(Benzyloxy)-5-iodo-N-cyclopropylbenzamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-(Benzyloxy)-5-bromo-N-cyclopropylbenzamide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-bromo-N-cyclopropyl-2-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c18-13-6-9-16(21-11-12-4-2-1-3-5-12)15(10-13)17(20)19-14-7-8-14/h1-6,9-10,14H,7-8,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYGCLPASZPNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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